molecular formula C11H15BO4 B1427602 [2-(Oxolan-3-ylmethoxy)phenyl]boronic acid CAS No. 1333411-99-6

[2-(Oxolan-3-ylmethoxy)phenyl]boronic acid

Cat. No. B1427602
CAS RN: 1333411-99-6
M. Wt: 222.05 g/mol
InChI Key: PVWGIVALWGYJIB-UHFFFAOYSA-N
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Description

“[2-(Oxolan-3-ylmethoxy)phenyl]boronic acid” is a type of boronic acid. It has a molecular formula of C11H15BO4 and a molecular weight of 222.05 . It is a derivative of phenylboronic acid, which is a boronic acid containing a phenyl substituent and two hydroxyl groups attached to boron .


Molecular Structure Analysis

The molecular structure of “[2-(Oxolan-3-ylmethoxy)phenyl]boronic acid” consists of an oxolane ring (a five-membered ring containing an oxygen) attached to a phenyl ring via a methoxy group, with a boronic acid group attached to the phenyl ring .

Scientific Research Applications

  • Responsive Polymer and Material Development :

    • Boronic acid-functionalized (co)polymers, including those derived from phenyl boronic acid, are increasingly important in the development of responsive polymers and materials. They are responsive to changes in pH and sugar concentrations, making them suitable for applications in responsive membranes, drug delivery, and sensor materials. The synthesis of boronic acid-decorated poly(2-alkyl-2-oxazoline) (PAOx) copolymers, including those based on phenyl boronic acid, demonstrates this application (Vancoillie et al., 2016).
  • Catalysis in Chemical Synthesis :

    • Phenyl boronic acids, including variants such as [2-(Oxolan-3-ylmethoxy)phenyl]boronic acid, are used as catalysts in chemical synthesis, such as in amide bond synthesis between carboxylic acids and amines. This highlights their role in facilitating reactions at room temperature, contributing to the synthesis of complex organic compounds (Mohy El Dine et al., 2015).
  • Optical Modulation and Sensor Development :

    • Phenyl boronic acids are utilized in the development of sensors, particularly for saccharide recognition due to their ability to bind with pendant diols. Their structure plays a significant role in the optical properties of materials like carbon nanotubes, affecting photoluminescence quantum yield and modulation (Mu et al., 2012).
  • Biomedical Applications :

    • Boronic acid-containing polymers, derived from phenyl boronic acid and its variants, are valuable in various biomedical applications, including the treatment of diseases such as HIV, obesity, diabetes, and cancer. Their unique reactivity and responsive nature make them suitable for developing new biomaterials (Cambre & Sumerlin, 2011).
  • Drug Delivery Systems :

    • The use of phenyl boronic acids in constructing polymeric carriers for drug delivery is notable, especially for encapsulating boronic acid-containing drugs. These systems demonstrate stable encapsulation and targeted drug release capabilities, highlighting their importance in enhancing pharmacokinetics and reducing off-target effects (Kim, Suzuki, & Nagasaki, 2020).

properties

IUPAC Name

[2-(oxolan-3-ylmethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BO4/c13-12(14)10-3-1-2-4-11(10)16-8-9-5-6-15-7-9/h1-4,9,13-14H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVWGIVALWGYJIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1OCC2CCOC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(Oxolan-3-ylmethoxy)phenyl]boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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